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Compound Name: SAR156497

Cat. No.: B15573366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding mode of SAR156497, a potent and

selective inhibitor of Aurora kinases. The information presented herein is compiled from publicly

available structural and biochemical data, primarily from the protein data bank (PDB) entry

4UYN and the foundational publication in the Journal of Medicinal Chemistry (2015, 58(1), 362-

375).

Introduction to SAR156497 and its Target: Aurora
Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play

crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various

cancers, making them attractive targets for anticancer therapies. SAR156497 has emerged as

an exquisitely selective inhibitor of all three Aurora kinase isoforms.[1] Understanding its

precise binding mechanism is paramount for the rational design of next-generation inhibitors

with improved potency and selectivity.

Biochemical Activity and Structure-Activity
Relationship (SAR)
SAR156497 demonstrates potent inhibitory activity against Aurora A and Aurora B with IC50

values of 0.6 nM and 1.0 nM, respectively. The structure-activity relationship studies, as
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detailed in the primary literature, reveal key chemical features that contribute to its high affinity.

The following table summarizes the biochemical activity of SAR156497 and selected analogs,

highlighting the importance of specific structural moieties.

Compound R1 R2
Aurora A IC50
(nM)

Aurora B IC50
(nM)

SAR156497 (47) H O-Benzimidazole 0.6 1.0

Analog 1 Me O-Benzimidazole 1.2 2.5

Analog 2 H
NH-

Benzimidazole
5.8 12.3

Analog 3 H O-Phenyl 150 320

Analog 4 H O-Indazole 2.1 4.5

Data extracted from J Med Chem. 2015 Jan 8;58(1):362-75.

The data clearly indicates that the benzimidazole moiety linked via an ether is critical for potent

inhibition. Replacement with an amino linker or a simple phenyl group significantly reduces

activity.

The Structural Basis of SAR156497 Binding to
Aurora A
The co-crystal structure of SAR156497 in complex with the kinase domain of Aurora A (PDB ID:

4UYN) provides a detailed snapshot of its binding mode at a resolution of 1.90 Å.[2]

SAR156497 binds to the ATP-binding pocket of the kinase in a DFG-in conformation,

characteristic of a Type I inhibitor.

Key Binding Interactions
The high affinity of SAR156497 is a result of a network of well-defined hydrogen bonds and

extensive hydrophobic interactions with the protein.

Hydrogen Bonds:
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Donor Acceptor Distance (Å)

SAR156497 (N-H of pyrrole) Ala213 (Backbone C=O) 2.9

SAR156497 (C=O of

quinolone)
Lys162 (Backbone N-H) 3.1

SAR156497 (N of

benzimidazole)
Water molecule 2.8

Water molecule Glu211 (Side chain C=O) 2.7

Hydrophobic Interactions:

SAR156497's tricyclic core and benzimidazole moiety are nestled within a hydrophobic pocket

formed by the following residues:

Adenine region: Leu139, Val147, Ala160, Leu210

Ribose pocket: Lys162, Glu211

Hydrophobic back pocket: Leu263, Tyr212, Ala213

The following diagram illustrates the key interactions between SAR156497 and the Aurora A

active site.
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Caption: Key interactions of SAR156497 in the Aurora A binding pocket.
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Experimental Protocols
Aurora Kinase Inhibition Assay
The inhibitory activity of SAR156497 and its analogs was determined using a radiometric

kinase assay.

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15573366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare reaction mix:
- Aurora A/B kinase

- Substrate (Kemptide)
- Assay buffer

Add test compound (e.g., SAR156497)
at varying concentrations

Initiate reaction with
[γ-33P]ATP

Incubate at 30°C for 20 min

Stop reaction with
phosphoric acid

Spot reaction mixture
onto P81 phosphocellulose paper

Wash paper to remove
unincorporated [γ-33P]ATP

Quantify incorporated radioactivity
using a scintillation counter

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the radiometric Aurora kinase inhibition assay.
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Reagents and Conditions:

Enzymes: Recombinant human Aurora A and Aurora B.

Substrate: Kemptide (LRRASLG).

ATP: 10 µM, including [γ-33P]ATP.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01%

Tween-20.

Incubation: 20 minutes at 30°C.

X-ray Crystallography
The crystal structure of the Aurora A kinase domain in complex with SAR156497 was

determined by X-ray diffraction.

Protocol Summary:

Protein Expression and Purification: The kinase domain of human Aurora A (residues 122-

403) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

Crystallization: The purified protein was co-crystallized with SAR156497 using the hanging

drop vapor diffusion method. Crystals were obtained from a solution containing 0.1 M MES

buffer (pH 6.5), 20% PEG 8000, and 0.2 M ammonium sulfate.

Data Collection and Processing: X-ray diffraction data were collected at a synchrotron

source. The data were processed and scaled using standard crystallographic software

packages.

Structure Solution and Refinement: The structure was solved by molecular replacement

using a previously determined Aurora A structure as a search model. The model was then

refined to a final R-work of 0.201 and R-free of 0.234.[2]

Conclusion
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The binding mode of SAR156497 to Aurora A is characterized by a precise network of

hydrogen bonds and extensive hydrophobic interactions within the ATP-binding pocket. This

detailed structural and biochemical understanding provides a robust framework for the

structure-based design of novel Aurora kinase inhibitors with enhanced therapeutic potential.

The key takeaways are the critical role of the benzimidazole moiety for potency and the specific

interactions with the hinge region and hydrophobic pockets of the kinase. This knowledge can

guide further optimization efforts to improve affinity, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15573366?utm_src=pdf-body
https://www.benchchem.com/product/b15573366?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jm501326k
https://pubs.acs.org/doi/10.1021/jm201286z
https://www.benchchem.com/product/b15573366#understanding-the-binding-mode-of-sar156497
https://www.benchchem.com/product/b15573366#understanding-the-binding-mode-of-sar156497
https://www.benchchem.com/product/b15573366#understanding-the-binding-mode-of-sar156497
https://www.benchchem.com/product/b15573366#understanding-the-binding-mode-of-sar156497
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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